1-[(3-Nitrophenyl)methyl]-1,4-diazepane
Overview
Description
1-(3-Nitrophenyl)methyl-1,4-diazepane is an organic chemical compound with the molecular formula C10H14N2O2. It is an important intermediate in the synthesis of various organic compounds and has been used in various scientific research applications. This compound has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of various polymers and catalysts. In addition, 1-(3-Nitrophenyl)methyl-1,4-diazepane has been used in the synthesis of various drugs, such as antimalarials and anti-cancer drugs.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-[(3-Nitrophenyl)methyl]-1,4-diazepane might also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been shown to exhibit various biological activities, suggesting that this compound may also have diverse effects .
Advantages and Limitations for Lab Experiments
1-(3-Nitrophenyl)methyl-1,4-diazepane is a versatile reagent that can be used in various laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. Additionally, it is relatively inexpensive and can be used in a wide variety of reactions. However, it is not particularly stable and can decompose under certain conditions.
Future Directions
1-(3-Nitrophenyl)methyl-1,4-diazepane is a versatile reagent that has been used in various scientific research applications. However, there is still much to be explored regarding its potential uses. Future research should focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new applications for its use. Additionally, further research should be conducted to explore the biochemical and physiological effects of this compound. Finally, further research should be conducted to explore the potential toxicity of this compound, as well as its potential environmental impacts.
Synthesis Methods
1-(3-Nitrophenyl)methyl-1,4-diazepane can be synthesized in a two-step reaction. The first step involves the reaction of 3-nitrobenzaldehyde and 1,4-dioxane in the presence of a base. The second step involves the reaction of the resulting product with ethyl bromide in the presence of a base. The final product is a white crystalline solid.
Scientific Research Applications
1-(3-Nitrophenyl)methyl-1,4-diazepane has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of various polymers and catalysts. In addition, 1-(3-Nitrophenyl)methyl-1,4-diazepane has been used in the synthesis of various drugs, such as antimalarials and anti-cancer drugs.
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-1,4-diazepane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-4-1-3-11(9-12)10-14-7-2-5-13-6-8-14/h1,3-4,9,13H,2,5-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYWDSCMVHVXQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219151 | |
Record name | Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Nitrophenyl)methyl]-1,4-diazepane | |
CAS RN |
1016703-63-1 | |
Record name | Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016703-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1-[(3-nitrophenyl)methyl]-1H-1,4-diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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